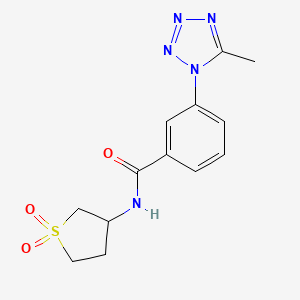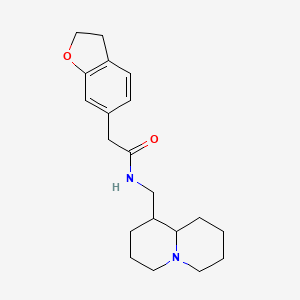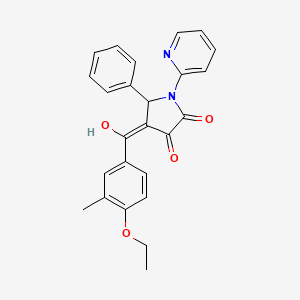![molecular formula C29H21N3O3 B11134643 (2E)-2-(3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene)-N-(naphthalen-1-yl)hydrazinecarboxamide](/img/structure/B11134643.png)
(2E)-2-(3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene)-N-(naphthalen-1-yl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-1-(NAPHTHALEN-1-YL)UREA is a complex organic compound with a unique structure that combines elements of furochromene and naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-1-(NAPHTHALEN-1-YL)UREA typically involves multiple steps, starting with the preparation of the furochromene core. This is followed by the introduction of the naphthalene moiety and the formation of the urea linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
3-{[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-1-(NAPHTHALEN-1-YL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, it may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. This includes its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-1-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 6-butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
What sets 3-{[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-1-(NAPHTHALEN-1-YL)UREA apart from similar compounds is its unique combination of the furochromene and naphthalene moieties. This structure provides distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C29H21N3O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-[(E)-(3-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene)amino]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C29H21N3O3/c1-18-17-34-26-16-27-24(14-22(18)26)23(20-8-3-2-4-9-20)15-28(35-27)31-32-29(33)30-25-13-7-11-19-10-5-6-12-21(19)25/h2-17H,1H3,(H2,30,32,33)/b31-28+ |
InChI Key |
BKUBDJDTAHPKTJ-CCFHIKDMSA-N |
Isomeric SMILES |
CC1=COC2=CC3=C(C=C12)C(=C/C(=N\NC(=O)NC4=CC=CC5=CC=CC=C54)/O3)C6=CC=CC=C6 |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=CC(=NNC(=O)NC4=CC=CC5=CC=CC=C54)O3)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11134564.png)
![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11134565.png)
![N-cyclooctyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11134573.png)

![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11134580.png)
![1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole](/img/structure/B11134582.png)
![(2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11134600.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11134601.png)


![N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11134629.png)
![6-imino-7-(2-methoxyethyl)-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134632.png)
![4'-hydroxy-3'-(5-methyl-2-furoyl)-1'-(2-morpholin-4-ylethyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione](/img/structure/B11134635.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11134645.png)
